2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione
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Description
The compound “2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione” is a complex organic molecule. It is not a commonly known compound and there is limited information available about it .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a phenyl group, a cyclopenta ring fused with a thieno and a pyrimidin ring, a thioether linkage, an ethyl group, and an isoindoline-1,3-dione group .Scientific Research Applications
Antimicrobial, Antioxidant, and Anti-inflammatory Activities
Novel phthalimide derivatives, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their in vitro antimicrobial, antioxidant, and anti-inflammatory activities. These compounds showed significant activities without cytotoxic effects on cancer cell lines and normal human cells, demonstrating their potential as therapeutic agents. Notably, some derivatives exhibited remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics. Additionally, certain compounds displayed antioxidant and anti-inflammatory activities, with one particular derivative showing higher in vitro anti-inflammatory activity than the ligand celecoxib, as confirmed by docking studies on the COX-2 enzyme (Lamie et al., 2015).
Photophysical Properties and pH-Sensing Application
Pyrimidine-phthalimide derivatives, based on the donor–π–acceptor (D–π–A) design, have been synthesized, displaying solid-state fluorescence emission and positive solvatochromism. These properties indicate the potential of these compounds as novel colorimetric pH sensors and logic gates for specific applications, demonstrating the tunability of photophysical properties through rational molecular design (Yan et al., 2017).
Inhibition of AChE
Dioxoisoindolines, including derivatives of the specified compound, have been explored as potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in the progression of Alzheimer’s disease. The synthesized compounds were evaluated for their AChE inhibitory activity, demonstrating competitive inhibition with low acute toxicity compared to clinically approved AChE inhibitors. This highlights their potential application in developing treatments for neurodegenerative diseases (Andrade-Jorge et al., 2018).
Properties
IUPAC Name |
2-[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c29-22-16-9-4-5-10-17(16)23(30)27(22)13-14-32-25-26-21-20(18-11-6-12-19(18)33-21)24(31)28(25)15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGCEZIEUNRRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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